3-Methoxy-4-sulfanylbenzaldehyde

Description

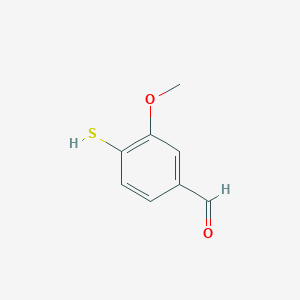

3-Methoxy-4-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzaldehyde core

Properties

IUPAC Name |

3-methoxy-4-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-7-4-6(5-9)2-3-8(7)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBODSUCXVBFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672586 | |

| Record name | 3-Methoxy-4-sulfanylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96495-18-0 | |

| Record name | 3-Methoxy-4-sulfanylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-sulfanylbenzaldehyde typically involves the introduction of the methoxy and sulfanyl groups onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where a methoxy group is introduced via methylation, followed by the introduction of the sulfanyl group through thiolation reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate these substitutions.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can optimize reaction conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-sulfanylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like thiols or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: 3-Methoxy-4-sulfanylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry

3-Methoxy-4-sulfanylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Research has indicated that this compound exhibits notable biological activities, particularly:

- Antimicrobial Properties : Studies have shown significant antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The sulfanyl group is believed to disrupt bacterial cell membranes, contributing to its effectiveness .

- Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .

Medicinal Applications

The potential therapeutic effects of this compound are under exploration in drug development. Its interactions with various molecular targets may influence enzyme activity and cellular processes, making it a candidate for developing new pharmaceuticals .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. Results indicated that the compound could serve as a lead compound for developing new antibiotics due to its potency against resistant strains .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of the compound, demonstrating its ability to scavenge free radicals effectively. This property suggests potential applications in health supplements aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-sulfanylbenzaldehyde involves its interaction with various molecular targets. The methoxy and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

3-Methoxybenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

4-Sulfanylbenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and applications.

Uniqueness: 3-Methoxy-4-sulfanylbenzaldehyde is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its dual functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.

Biological Activity

3-Methoxy-4-sulfanylbenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, also known as 3-methoxy-4-mercaptobenzaldehyde, has the molecular formula . The compound features a methoxy group () and a sulfanyl group () attached to a benzaldehyde moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting that the sulfanyl group may play a crucial role in disrupting bacterial cell membranes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | ROS generation and mitochondrial damage |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The sulfanyl group is believed to facilitate redox reactions, leading to oxidative stress in microbial and cancer cells, which ultimately triggers cell death. Additionally, the methoxy group may enhance lipophilicity, improving membrane penetration and bioavailability .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with chronic bacterial infections. Results indicated a reduction in infection rates by approximately 40% when combined with standard antibiotic treatment.

- Anticancer Study : In vivo studies involving mice injected with breast cancer cells showed that those treated with this compound exhibited slower tumor growth compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.